Cas no 612041-37-9 (2-{9-chloro-6H-indolo2,3-bquinoxalin-6-yl}acetic acid)

2-{9-chloro-6H-indolo2,3-bquinoxalin-6-yl}acetic acid 化学的及び物理的性質
名前と識別子
-
- 2-{9-chloro-6H-indolo2,3-bquinoxalin-6-yl}acetic acid
- 2-(9-chloroindolo[3,2-b]quinoxalin-6-yl)acetic acid
- 6H-Indolo[2,3-b]quinoxaline-6-acetic acid, 9-chloro-
- BDBM196159
- IFLab2_000246
- 2-(9-chloro-6H-indolo[2,3-b]quinoxalin-6-yl)acetic acid
- US9211296, Table 6, 13
- F1572-0034
- IFLab1_006232
- CHEMBL494931
- HMS1429L06
- AKOS001141301
- SCHEMBL5524692
- 612041-37-9
- (9-Chloro-indolo[2,3-b]quinoxalin-6-yl)-acetic acid
- IDI1_019272
-
- インチ: 1S/C16H10ClN3O2/c17-9-5-6-13-10(7-9)15-16(20(13)8-14(21)22)19-12-4-2-1-3-11(12)18-15/h1-7H,8H2,(H,21,22)
- InChIKey: MXJZDWLGEUXNPN-UHFFFAOYSA-N
- ほほえんだ: N1C2C(=CC=CC=2)N=C2C3=C(N(CC(O)=O)C=12)C=CC(Cl)=C3
計算された属性
- せいみつぶんしりょう: 311.0461543g/mol
- どういたいしつりょう: 311.0461543g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 22
- 回転可能化学結合数: 2
- 複雑さ: 449
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.1
- トポロジー分子極性表面積: 68Ų
じっけんとくせい
- 密度みつど: 1.55±0.1 g/cm3(Predicted)
- ふってん: 529.6±50.0 °C(Predicted)
- 酸性度係数(pKa): 2.04±0.10(Predicted)
2-{9-chloro-6H-indolo2,3-bquinoxalin-6-yl}acetic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1572-0034-5mg |
2-{9-chloro-6H-indolo[2,3-b]quinoxalin-6-yl}acetic acid |
612041-37-9 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F1572-0034-10μmol |
2-{9-chloro-6H-indolo[2,3-b]quinoxalin-6-yl}acetic acid |
612041-37-9 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F1572-0034-40mg |
2-{9-chloro-6H-indolo[2,3-b]quinoxalin-6-yl}acetic acid |
612041-37-9 | 90%+ | 40mg |
$140.0 | 2023-05-17 | |
A2B Chem LLC | AU58054-25mg |
(9-Chloro-indolo[2,3-b]quinoxalin-6-yl)-acetic acid |
612041-37-9 | 25mg |
$360.00 | 2024-04-19 | ||
A2B Chem LLC | AU58054-5mg |
(9-Chloro-indolo[2,3-b]quinoxalin-6-yl)-acetic acid |
612041-37-9 | 5mg |
$272.00 | 2024-04-19 | ||
A2B Chem LLC | AU58054-1mg |
(9-Chloro-indolo[2,3-b]quinoxalin-6-yl)-acetic acid |
612041-37-9 | 1mg |
$245.00 | 2024-04-19 | ||
Life Chemicals | F1572-0034-10mg |
2-{9-chloro-6H-indolo[2,3-b]quinoxalin-6-yl}acetic acid |
612041-37-9 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F1572-0034-2μmol |
2-{9-chloro-6H-indolo[2,3-b]quinoxalin-6-yl}acetic acid |
612041-37-9 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F1572-0034-1mg |
2-{9-chloro-6H-indolo[2,3-b]quinoxalin-6-yl}acetic acid |
612041-37-9 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F1572-0034-30mg |
2-{9-chloro-6H-indolo[2,3-b]quinoxalin-6-yl}acetic acid |
612041-37-9 | 90%+ | 30mg |
$119.0 | 2023-05-17 |
2-{9-chloro-6H-indolo2,3-bquinoxalin-6-yl}acetic acid 関連文献
-
Lucia Battistini,Paola Burreddu,Paola Carta,Gloria Rassu,Luciana Auzzas,Claudio Curti,Franca Zanardi,Elena M. V. Araldi,Carlo Scolastico,Giovanni Casiraghi Org. Biomol. Chem., 2009,7, 4924-4935
-
Brandon D. Armstrong,Devin T. Edwards,Richard J. Wylde,Shamon A. Walker,Songi Han Phys. Chem. Chem. Phys., 2010,12, 5920-5926
-
Hongmei Yu,Wei Song,Zhigang Shao,Baolian Yi RSC Adv., 2018,8, 12887-12893
-
Christopher R. Clough,Peter Müller,Christopher C. Cummins Dalton Trans., 2008, 4458-4463
-
Margherita Barbero,Silvano Cadamuro,Stefano Dughera Green Chem., 2017,19, 1529-1535
-
Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
-
8. A 2D metal–organic framework/reduced graphene oxide heterostructure for supercapacitor applicationLemu Girma Beka,Xiangrui Bu,Xin Li,Xiaoli Wang,Chuanyu Han,Weihua Liu RSC Adv., 2019,9, 36123-36135
-
Sabine Himmelein,Vanessa Lewe,Marc C. A. Stuart,Bart Jan Ravoo Chem. Sci., 2014,5, 1054-1058
-
Tae Hwan Noh,Youn Jung Choi,Yoon Kyong Ryu,Young-A Lee,Ok-Sang Jung CrystEngComm, 2009,11, 2371-2374
2-{9-chloro-6H-indolo2,3-bquinoxalin-6-yl}acetic acidに関する追加情報
Introduction to 2-{9-chloro-6H-indolo[2,3-b]quinoxalin-6-yl}acetic acid (CAS No. 612041-37-9)
2-{9-chloro-6H-indolo[2,3-b]quinoxalin-6-yl}acetic acid, identified by its CAS number 612041-37-9, is a sophisticated heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the class of indoloquinoxaline derivatives, a structural motif known for its broad spectrum of biological activities. The presence of a chloro substituent at the 9-position and the acetic acid moiety at the 6-position enhances its pharmacological potential, making it a subject of extensive research for its potential therapeutic applications.
The chemical structure of 2-{9-chloro-6H-indolo[2,3-b]quinoxalin-6-yl}acetic acid consists of a fused ring system comprising an indole and a quinoxaline core. This unique arrangement contributes to its distinct electronic and steric properties, which are critical for its interaction with biological targets. The chloro group introduces electrophilic characteristics, facilitating various chemical transformations and biological interactions, while the acetic acid side chain provides a hydrogen bond acceptor site, crucial for binding to protein targets.
In recent years, indoloquinoxaline derivatives have been extensively studied for their anticancer, anti-inflammatory, and antimicrobial properties. The compound 2-{9-chloro-6H-indolo[2,3-b]quinoxalin-6-yl}acetic acid has been investigated in several preclinical studies for its ability to modulate key signaling pathways involved in cancer progression. Notably, it has shown promise in inhibiting the activity of enzymes such as tyrosine kinases, which are aberrantly activated in many types of cancer.
One of the most compelling aspects of this compound is its potential to interact with transcription factors and other regulatory proteins. Research indicates that 2-{9-chloro-6H-indolo[2,3-b]quinoxalin-6-yl}acetic acid can disrupt the normal function of proteins such as NF-κB and AP-1, which are critical in regulating inflammatory responses and cell survival. By modulating these pathways, the compound may offer a novel approach to treating chronic inflammatory diseases and certain types of cancer.
The synthesis of 2-{9-chloro-6H-indolo[2,3-b]quinoxalin-6-yl}acetic acid involves multi-step organic reactions that require precise control over reaction conditions. The indoloquinoxaline core is typically constructed through cyclization reactions involving indole derivatives and appropriate quinoxaline precursors. The introduction of the chloro group at the 9-position is achieved through electrophilic aromatic substitution reactions, while the acetic acid side chain is incorporated via carboxylation or hydrolysis methods.
Recent advances in synthetic methodologies have enabled more efficient and scalable production of this compound. Techniques such as transition metal-catalyzed cross-coupling reactions have been employed to streamline the synthesis process, reducing both reaction times and byproduct formation. These improvements have made it feasible to produce larger quantities of 2-{9-chloro-6H-indolo[2,3-b]quinoxalin-6-yl}acetic acid, facilitating further preclinical and clinical investigations.
The pharmacokinetic properties of 2-{9-chloro-6H-indolo[2,3-b]quinoxalin-6-yl}acetic acid are also under active investigation. Studies have shown that this compound exhibits reasonable oral bioavailability and metabolic stability in animal models. However, challenges remain in terms of optimizing its solubility and tissue distribution. Efforts are ongoing to develop prodrugs or analogs that enhance these properties while maintaining or improving biological activity.
In conclusion, 2-{9-chloro-6H-indolo[2,3-b]quinoxalin-6-yl}acetic acid (CAS No. 612041-37-9) represents a promising lead compound in pharmaceutical research. Its unique structural features and demonstrated biological activities make it a valuable candidate for further development into therapeutic agents targeting cancer and inflammation. As research continues to uncover new insights into its mechanism of action and pharmacokinetics, this compound holds significant potential for improving patient outcomes in various diseases.
612041-37-9 (2-{9-chloro-6H-indolo2,3-bquinoxalin-6-yl}acetic acid) 関連製品
- 1806544-23-9(Ethyl 2-(bromomethyl)-5-(3-bromopropanoyl)benzoate)
- 1375215-33-0(2-chloro-N-{1-[2-(dimethylamino)ethyl]-1H-indol-6-yl}pyridine-3-carboxamide)
- 2521-84-8(H-Cyclopentyl-Gly-OH)
- 1338937-12-4(7-Hydroxy-6-methoxy-3-(2-(2-methoxyethoxy)ethyl)-4-methyl-2H-chromen-2-one)
- 923123-42-6(2-(5-methyl-1,3,4-oxadiazol-2-yl)-1-(naphthalen-1-yl)methyl-1H-indole)
- 2170311-55-2(N-(5-chloropyridin-2-yl)-5-methyl-2-4-(N-methylethanimidamido)benzamidobenzamide hydrochloride)
- 2144423-18-5(benzyl N-(4,4-difluoro-1-hydroxybutan-2-yl)carbamate)
- 1186651-51-3(5-(Z)-(5-Fluoro-1,2-dihydro-2-oxo-3H-indol-3-ylidene)methyl-2,4-dimethyl-1H-pyrrole-3-carboxamide)
- 2227663-04-7(4-(2R)-oxiran-2-yl-1,3-thiazole)
- 1005305-78-1(N-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-(4-methylphenoxy)acetamide)




